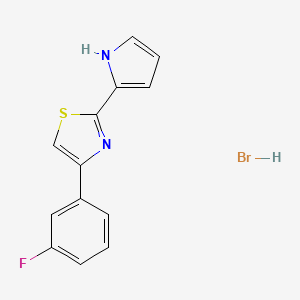

4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Description

Properties

IUPAC Name |

4-(3-fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S.BrH/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11;/h1-8,15H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVQIMNNFOANKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC(=N2)C3=CC=CN3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiazole intermediate.

Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the thiazole ring, converting it to dihydrothiazole derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit various biological activities:

- Antimicrobial Activity : Thiazoles have been reported to possess significant antimicrobial properties. A study highlighted the synthesis of novel thiazole derivatives that demonstrated potent activity against various bacterial strains . The incorporation of the fluorophenyl and pyrrole moieties in our compound may further enhance this activity.

- Anticancer Potential : Compounds containing thiazole rings have shown promise in cancer therapy. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing potential as anticancer agents .

- Anti-inflammatory Effects : Some thiazole derivatives have been studied for their anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies provide insights into the applications of thiazole derivatives similar to 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide:

- Synthesis and Characterization :

- Antimicrobial Evaluation :

- Cytotoxicity Studies :

Data Tables

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thiazole and pyrrole rings contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Implications

Table 1: Substituent Comparison of Thiazole Derivatives

Key Observations :

- Fluorophenyl Position : The target compound’s 3-fluorophenyl group contrasts with the 4-fluorophenyl in analogs (e.g., , compound 5). This positional difference influences dihedral angles and crystal packing. For instance, 3-fluorophenyl groups adopt axial conformations, whereas 4-fluorophenyl groups align equatorially, affecting π–π stacking and solubility .

- Counterion Effects : The hydrobromide salt enhances aqueous solubility compared to neutral analogs (e.g., 4-(4-fluorophenyl)-2-(3-pyridyl)-1,3-thiazole) .

Key Findings :

Structural and Crystallographic Insights

- Crystal Packing : Isostructural analogs () with 4-fluorophenyl and 4-chlorophenyl groups exhibit similar conformations but divergent packing due to halogen size differences. The target compound’s 3-fluorophenyl group likely disrupts symmetry, leading to unique crystal motifs .

- Dihedral Angles : In fluorophenyl-thiazole hybrids (), the dihedral angle between the thiazole and 3-fluorophenyl group is 84.8° , whereas 4-fluorophenyl analogs show smaller angles (~9.6°), impacting intermolecular interactions .

Biological Activity

4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

- Molecular Formula : C₁₃H₉FN₂S

- Molecular Weight : 244.29 g/mol

- CAS Number : 1552162-61-4

Biological Activity

The biological activity of this compound has been explored primarily in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against melanoma cell lines. For instance:

- In a study evaluating various thiazole derivatives, compounds similar to 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole exhibited significant growth inhibition against melanoma cell lines such as UACC-62 and SK-MEL-5. The reported IC₅₀ values were as low as 0.116 µM for certain derivatives, indicating potent activity compared to standard treatments like Vemurafenib .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase, which is critical in cancer cell proliferation .

- Induction of Apoptosis : The generation of reactive oxygen species (ROS) has been implicated in the apoptotic pathways activated by these compounds .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

- The presence of the 3-fluorophenyl group enhances electron density and lipophilicity, improving interaction with biological targets.

- Variations in substituents on the pyrrole and thiazole rings significantly affect biological activity. For example, the addition of electron-withdrawing groups has been shown to enhance antifungal and anticancer activities .

Case Studies

Several case studies have documented the biological efficacy of thiazole derivatives:

- Melanoma Treatment :

- Antifungal Activity :

Q & A

Q. What are the standard synthetic methodologies for preparing 4-(3-fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide?

Methodological Answer: A common approach involves condensation reactions between substituted thiosemicarbazides and α-bromo ketones. For example, a general synthesis protocol for analogous thiazole derivatives involves reacting 2-bromo-2-(fluorophenyl)ethanone with a pyrrolyl thiosemicarbazide in ethanol under reflux, followed by hydrobromide salt formation via acidification (e.g., HBr in acetic acid) . Key steps include:

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

- 1H/13C-NMR: Assign peaks based on substituent effects. For example:

- FT-IR: Thiazole C=N stretches at 1600–1650 cm⁻¹ and N–H (pyrrole) at 3200–3400 cm⁻¹ .

- Elemental Analysis: Cross-validate experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral angles: Between thiazole and fluorophenyl/pyrrole rings (e.g., 84.8° for thiazole vs. 3-fluorophenyl in analogous structures) .

- Hydrogen bonding: Weak C–H···F and C–H···O interactions stabilize crystal packing, forming zigzag chains or ladder-like motifs .

- Software tools: SHELXL for refinement and WinGX/ORTEP for visualization . Example refinement parameters: , data-to-parameter ratio >15:1 .

Q. How do researchers address contradictions in bioactivity data across different assays?

Methodological Answer:

- Assay Design: Use standardized protocols (e.g., MTT assays for cytotoxicity) with positive controls (e.g., doxorubicin) .

- Data Normalization: Correct for hydrobromide salt’s solubility variations by testing in DMSO/PBS mixtures.

- Statistical Validation: Apply ANOVA for inter-assay comparisons (p < 0.05) and report IC₅₀ values with 95% confidence intervals .

Q. What computational methods predict intermolecular interactions influencing crystallization?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify π–π stacking hotspots (e.g., centroid–centroid distances ~3.7 Å in fluorophenyl groups) .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize recrystallization solvents (e.g., DMSO/water vs. ethanol/water) .

Q. How can researchers optimize reaction yields when synthesizing hydrobromide salts?

Methodological Answer:

Q. What strategies resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.